molecular formula C16H34Cl2Si B1370741 Dichlorobis(2-ethylhexyl)silane CAS No. 1089687-03-5

Dichlorobis(2-ethylhexyl)silane

Cat. No.: B1370741
CAS No.: 1089687-03-5
M. Wt: 325.4 g/mol
InChI Key: BXDGSXMFTGZLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorobis(2-ethylhexyl)silane: is an organosilicon compound with the molecular formula C16H34Cl2Si and a molecular weight of 325.43 g/mol . This compound is characterized by the presence of two chlorine atoms and two 2-ethylhexyl groups attached to a silicon atom. It is typically a liquid at room temperature and is known for its reactivity and utility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(2-ethylhexyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-ethylhexanol in the presence of a base. The reaction typically proceeds as follows:

SiCl4+2C8H18OC8H18O-SiCl2C8H18O+2HCl\text{SiCl}_4 + 2 \text{C}_8\text{H}_{18}\text{O} \rightarrow \text{C}_8\text{H}_{18}\text{O-SiCl}_2\text{C}_8\text{H}_{18}\text{O} + 2 \text{HCl} SiCl4​+2C8​H18​O→C8​H18​O-SiCl2​C8​H18​O+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of inert atmospheres to prevent unwanted side reactions and the use of distillation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Dichlorobis(2-ethylhexyl)silane can undergo substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form siloxanes or other silicon-containing compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alcohols, amines, or thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of dichlorobis(2-ethylhexyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly reactive due to the presence of the chlorine atoms, which can be easily replaced by other groups. This reactivity allows this compound to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

    Dichlorodimethylsilane: Similar in structure but with methyl groups instead of 2-ethylhexyl groups.

    Dichlorodiphenylsilane: Contains phenyl groups instead of 2-ethylhexyl groups.

    Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of 2-ethylhexyl groups.

Uniqueness: Dichlorobis(2-ethylhexyl)silane is unique due to the presence of the bulky 2-ethylhexyl groups, which provide steric hindrance and influence the reactivity and properties of the compound. This makes it particularly useful in applications where steric effects are important, such as in the synthesis of polymers and surface modification .

Properties

IUPAC Name

dichloro-bis(2-ethylhexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDGSXMFTGZLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621651
Record name Dichlorobis(2-ethylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089687-03-5
Record name Dichlorobis(2-ethylhexyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(2-ethylhexyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorobis(2-ethylhexyl)silane
Reactant of Route 2
Dichlorobis(2-ethylhexyl)silane
Reactant of Route 3
Dichlorobis(2-ethylhexyl)silane
Reactant of Route 4
Dichlorobis(2-ethylhexyl)silane
Reactant of Route 5
Dichlorobis(2-ethylhexyl)silane
Reactant of Route 6
Dichlorobis(2-ethylhexyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.